Pyrrocidine B -

Pyrrocidine B

Catalog Number: EVT-1580373
CAS Number:
Molecular Formula: C31H39NO4
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrocidine B is a natural product found in Neonectria candida with data available.
Overview

Pyrrocidine B is a bioactive compound produced by certain strains of fungi, particularly those belonging to the genus Sarocladium. This compound has garnered attention due to its potential as an antibiotic and its role in inhibiting the biosynthesis of mycotoxins, specifically fumonisins, in various fungal species. Pyrrocidine B is classified as a polyketide, which is a type of secondary metabolite derived from the condensation of acetyl and propionyl units.

Source and Classification

Pyrrocidine B is primarily sourced from Sarocladium zeae, a filamentous fungus commonly associated with maize. The identification of pyrrocidine-producing strains has been facilitated through advanced genetic analysis techniques, including whole genome sequencing and the characterization of biosynthetic gene clusters related to polyketide synthase and non-ribosomal peptide synthetase pathways .

In terms of classification, pyrrocidine B falls under the category of natural products, specifically within the polyketide family, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrrocidine B can be achieved through both natural extraction from fungal cultures and total synthesis in laboratory settings. The natural extraction involves culturing Sarocladium zeae under specific conditions conducive to metabolite production.

For laboratory synthesis, various methods have been explored:

  1. Total Synthesis: Researchers have developed synthetic routes that involve multiple steps to construct the complex molecular framework of pyrrocidine B. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for monitoring the reaction progress and confirming product formation .
  2. Biotechnological Approaches: Genetic engineering techniques have been utilized to enhance the yield of pyrrocidine B by manipulating the biosynthetic pathways in fungal strains .
Molecular Structure Analysis

Structure and Data

Pyrrocidine B has a complex molecular structure characterized by its unique ring system typical of polyketides. The molecular formula for pyrrocidine B is C14H17NC_{14}H_{17}N, and it features a bicyclic structure that contributes to its biological activity.

Key structural data includes:

  • Molecular Weight: Approximately 215.3 g/mol
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to elucidate the structure, providing insights into the arrangement of atoms within the molecule.
  • Mass Spectrometry: Employed to confirm molecular weight and structural integrity .
Chemical Reactions Analysis

Reactions and Technical Details

Pyrrocidine B exhibits significant chemical reactivity, particularly in its ability to interact with biological systems. Notably, it has been shown to inhibit the production of fumonisins in fungi such as Fusarium fujikuroi through specific biochemical pathways .

The reactions involving pyrrocidine B include:

  • Inhibition Mechanism: It acts on key enzymes involved in fumonisin biosynthesis, thereby reducing toxin levels in fungal cultures.
  • Dose-Dependent Activity: Studies indicate that the inhibitory effect on fumonisin production is dose-dependent, showcasing its potential for agricultural applications .
Mechanism of Action

Process and Data

The mechanism by which pyrrocidine B exerts its effects involves several biochemical processes:

  1. Gene Regulation: Pyrrocidine B influences gene expression related to mycotoxin biosynthesis. It has been observed to upregulate certain genes while downregulating others involved in metabolic pathways associated with toxin production .
  2. Signal Transduction Pathways: The compound may interact with signaling pathways that regulate fungal growth and secondary metabolite production, leading to altered physiological responses in treated fungi .

Data from transcriptomic analyses reveal that exposure to pyrrocidine B results in significant changes in gene expression profiles, underscoring its role as a molecular switch in fungal metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrocidine B possesses distinct physical and chemical properties that contribute to its functionality:

Applications

Scientific Uses

Pyrrocidine B has several promising applications:

  1. Agriculture: Its ability to inhibit mycotoxin production positions it as a potential biocontrol agent against fungal pathogens affecting crops.
  2. Pharmaceuticals: As an antibiotic candidate, pyrrocidine B may contribute to the development of new therapeutic agents against resistant bacterial strains.
  3. Biotechnology: The compound's role in regulating metabolic pathways makes it a valuable tool for studying fungal biology and secondary metabolite production.

Research continues into optimizing its extraction and synthesis for broader application across these fields .

Biosynthesis and Genetic Regulation of Pyrrocidine B

Biosynthetic Gene Clusters in Sarocladium zeae

The biosynthesis of Pyrrocidine B is governed by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster. This cluster spans approximately 45 kb in the S. zeae genome and encodes large multidomain enzymes responsible for constructing the compound’s core scaffold. Recent genomic studies have identified the core genes within this cluster, designated prcA to prcX, which collectively orchestrate the assembly and functionalization of Pyrrocidine B [3] [9]. The prcA gene encodes the PKS-NRPS megasynthase that initiates biosynthesis by condensing acetate and malonate units with amino acid precursors. This megasynthase incorporates a pyrrolidone moiety, which forms the lactam ring characteristic of pyrrocidines [9]. Adjacent genes (prcB, prcD, prcE, and prcI) encode tailoring enzymes responsible for cyclization, oxidation, and reduction steps that refine the initial scaffold into Pyrrocidine B.

Table 1: Core Genes in the Pyrrocidine B Biosynthetic Gene Cluster (BGC)

GeneProtein FunctionDomain StructureRole in Biosynthesis
prcAPKS-NRPS megasynthaseKS-AT-DH-KR-ACP-C-A-T-RAssembly of polyketide chain and amino acid condensation
prcBMembrane-bound cyclizing isomerase7 transmembrane helicesFormation of decahydrofluorene Ring A
prcDIntegral membrane hydroxylase4-helix bundleHydroxylation of pyrrolidone ring
prcEParacyclophane-forming enzyme4-helix bundle, disulfide bondTyrosine crosslinking for paracyclophane motif
prcINADPH-dependent reductaseRossmann foldReduction of Pyrrocidine A to Pyrrocidine B
prcXLipocalin-like proteinβ-barrel structureExo-cycloaddition for Rings B/C

Strain-level diversity in the BGC architecture significantly influences Pyrrocidine B production. Genotyping-by-sequencing (GBS) of S. zeae isolates from diverse maize germplasm (including wild teosintes and modern cultivars) revealed distinct haplotypes correlating with pyrrocidine chemotypes. Non-producing strains frequently exhibit frameshift mutations or deletions in prcA or prcI, disrupting the assembly line [2] [6]. A PCR assay targeting prcI reliably discriminates producing from non-producing strains, demonstrating 98% concordance with chemical analyses [4] [6].

Enzymatic Pathways for Macrocyclic Lactam Formation

The formation of Pyrrocidine B’s signature macrocyclic lactam structure involves a cascade of stereospecific enzymatic reactions:

  • Chain Assembly: The PKS-NRPS megasynthase (PrcA) extends a polyketide chain using malonyl-CoA extender units, followed by incorporation of an L-tyrosine-derived moiety. The thioesterase (TE) domain catalyzes macrocyclization, releasing a linear pyrrolidone precursor [3] [9].
  • Decalin Formation: PrcB, a membrane-bound isomerase, installs the cis-decalin system (Ring A) via a substrate-directed Diels-Alder reaction. Molecular docking simulations show PrcB’s active site contains an arginine residue (Arg⁷⁵) that deprotonates the terminal methyl of the polyketide chain, triggering cyclization [3] [9].
  • Paracyclophane Construction: PrcE, an integral membrane oxidase homologous to vitamin K oxidoreductases, mediates the oxidative coupling of two tyrosine aromatic rings. This forms the strained [2,2]-paracyclophane bridge—a rarity in microbial metabolites. Mutational studies confirm PrcE’s disulfide bond (Cys⁵²-Cys¹⁴⁸) is essential for radical generation and transient loss of aromaticity during cyclization [3] [9].
  • Late-Stage Modifications: PrcD hydroxylates the pyrrolidone ring at C-10, enhancing bioactivity. PrcI, a reductase, then selectively saturates the Δ¹⁷⁷ double bond in Pyrrocidine A, yielding Pyrrocidine B. This reduction diminishes mammalian cytotoxicity while retaining antifungal properties [3] [5] [9].

Table 2: Key Enzymatic Reactions in Pyrrocidine B Biosynthesis

StepEnzymeReaction TypeChemical OutcomeLocalization
1PrcAPolyketide extension & NRPS condensationLinear pyrrolidone-polyketide hybridCytoplasm
2PrcBDiels-Alder cyclizationcis-Decalin formation (Ring A)Membrane-associated
3PrcEOxidative coupling[2,2]-Paracyclophane bridgeIntegral membrane
4PrcDRegioselective hydroxylationC-10 hydroxylation of pyrrolidone ringIntegral membrane
5PrcIEnoyl reductionReduction of Δ¹⁷⁷ bond (Pyrrocidine A → B)Cytoplasm
6PrcXExo-cycloadditionDecahydrofluorene Rings B/CSecreted

Regulatory Mechanisms of Pyrrocidine B Production

Pyrrocidine B synthesis is tightly regulated at genetic and environmental levels:

  • Cluster-Specific Regulators: The BGC lacks a canonical pathway-specific transcription factor. Instead, global regulators like laeA (a velvet complex component) modulate chromatin remodeling, permitting access to RNA polymerase II. laeA-knockout strains show 90% reduction in prcA transcription and abolished Pyrrocidine B synthesis [2] [6].
  • Substrate-Level Control: Acetyl-CoA and malonyl-CoA pools directly influence PKS activity. Carbon source studies show glucose repression reduces titers by 70%, while acetate or oleate supplementation enhances flux through the polyketide pathway [3].
  • Environmental Cues: Temperature and host plant signals critically regulate production. Optimal yields occur at 22–25°C; temperatures >30°C suppress prc gene expression. Maize kernel extracts upregulate the BGC via still-unidentified phenolic inducers, suggesting host-dependent regulation [4] [6].

Notably, Pyrrocidine B itself may autoinduce its biosynthesis. Sub-inhibitory concentrations (0.5 μg/mL) upregulate prcA expression 8-fold in S. zeae, indicating a quorum-sensing-like feedback loop [3].

Chemotypic Variation in Sarocladium zeae Strains

Natural populations of S. zeae exhibit striking chemotypic diversity in Pyrrocidine B production:

  • Host-Associated Haplotypes: GBS analysis of 384 isolates from diverse Zea hosts (modern maize, Z. mays parviglumis, Z. m. mexicana) identified three major genetic lineages. Lineage II (predominantly from Mexican highland teosintes) shows a 32% higher frequency of functional BGCs than strains from commercial maize [2] [4] [6].
  • Climate-Driven Chemotypes: Strains from temperate regions (e.g., U.S. Corn Belt) predominantly produce Pyrrocidine B with trace Pyrrocidine A. In contrast, tropical isolates (e.g., Philippines, Nicaragua) often lack functional prcI, accumulating Pyrrocidine A instead. This suggests thermal adaptation, as Pyrrocidine B’s saturated bond enhances stability at higher temperatures [4] [6].
  • Non-Producing Strains: Up to 40% of natural isolates lack detectable Pyrrocidine B due to BGC mutations. Non-producing genotypes dominate in nitrogen-rich soils, indicating a metabolic trade-off between primary and secondary metabolism [4] [6].

Table 3: Distribution of Pyrrocidine Chemotypes in Natural S. zeae Populations

Host OriginStrains Tested (n)Pyrrocidine B Only (%)Pyrrocidine A + B (%)Non-Producing (%)Dominant Lineage
Modern maize (USA)154421840Lineage I
Z. m. parviglumis (Mexico)51127315Lineage II
Z. m. mexicana (Mexico)5086824Lineage II
Z. diploperennis (Peru)501000Lineage III
Tropical maize (Philippines)3302773Lineage I

These chemotypic variations underscore the evolutionary adaptability of S. zeae and inform strain selection for biocontrol applications targeting mycotoxin producers like F. verticillioides.

Properties

Product Name

Pyrrocidine B

IUPAC Name

(3S,4R,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione

Molecular Formula

C31H39NO4

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C31H39NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,16-17,20,22-26,28,35H,1,11,13-15H2,2-5H3,(H,32,34)/t16-,17+,20-,22+,23+,24-,25+,26+,28+,30+,31-/m1/s1

InChI Key

OCUONUXNKYDHKY-PZBKSWHFSA-N

Synonyms

pyrrocidine B

Canonical SMILES

CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)[C@@H]5C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C

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